

# IUPAC name for 4-Bromo-4'-fluorobiphenyl

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## Compound of Interest

Compound Name: 4-Bromo-4'-fluorobiphenyl

Cat. No.: B050986

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An In-depth Technical Guide to **4-Bromo-4'-fluorobiphenyl**

## Introduction

**4-Bromo-4'-fluorobiphenyl** is a halogenated aromatic compound widely utilized in organic synthesis and materials science. Its formal IUPAC name is 1-bromo-4-(4-fluorophenyl)benzene[1]. This bifunctional molecule features a biphenyl scaffold, which provides a rigid and planar structural core. The presence of two different halogen atoms—a bromine and a fluorine—at the para positions of the phenyl rings makes it a valuable and versatile intermediate.

This structure is particularly amenable to sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the controlled construction of complex molecular architectures[2][3]. Consequently, **4-Bromo-4'-fluorobiphenyl** serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, liquid crystals, and organic semiconductor materials[2][4][5]. Its utility has been specifically noted as a reagent in the preparation of 5-hydroxypyrimidine-4-carboxamide compounds, which are designed to promote the production of erythropoietin (EPO)[6].

This document provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of **4-Bromo-4'-fluorobiphenyl** for professionals in research and drug development.

## Chemical and Physical Properties

The fundamental properties of **4-Bromo-4'-fluorobiphenyl** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

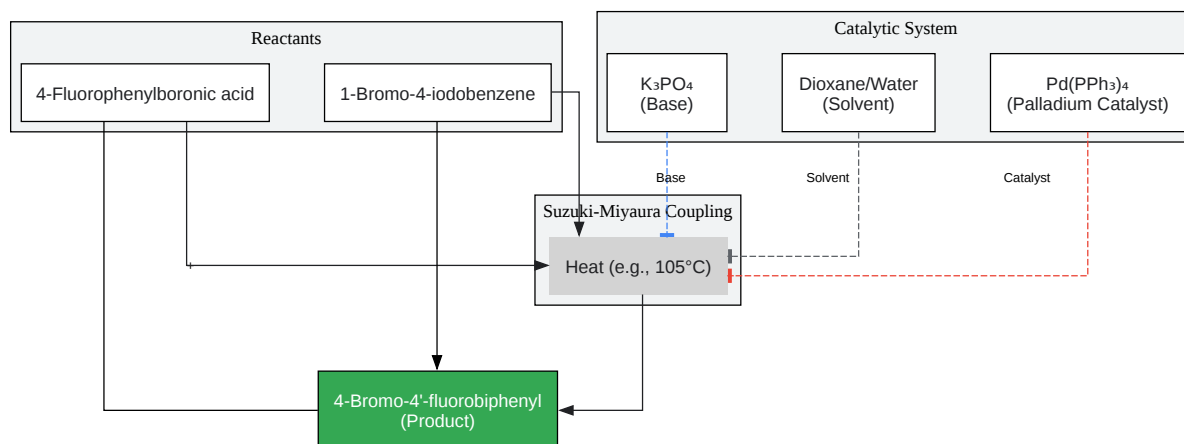
Property	Value	Reference(s)
IUPAC Name	1-bromo-4-(4-fluorophenyl)benzene	[1]
CAS Number	398-21-0	[1][6][7][8]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> BrF	[1][6][8]
Molecular Weight	251.09 g/mol	[1][6][7]
Appearance	White powder	[6]
Melting Point	92.5-97.5 °C (lit.)	[6][7][9]
InChI Key	XFGPSHWWPIFPNL-UHFFFAOYSA-N	[1][7]
SMILES	<chem>C1=CC(=CC=C1C2=CC=C(C=C2)Br)F</chem>	[1][7]

## Synthesis and Experimental Protocols

The most common and efficient method for synthesizing asymmetrically substituted biphenyls like **4-Bromo-4'-fluorobiphenyl** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2][10]. This reaction creates the central carbon-carbon bond between the two aromatic rings.

### Suzuki-Miyaura Coupling Pathway

A plausible synthetic route involves the coupling of an arylboronic acid with an aryl halide. For this target molecule, one could react 4-bromophenylboronic acid with 1-fluoro-4-iodobenzene or, alternatively, 4-fluorophenylboronic acid with 1-bromo-4-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling.



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Caption: General workflow for the synthesis of **4-Bromo-4'-fluorobiphenyl**.

## Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the Pd(0)-catalyzed synthesis of fluorinated biphenyl compounds[10].

Materials:

- 4-Fluorophenylboronic acid (1.5 eq.)
- 1-Bromo-4-iodobenzene (1.0 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ] (1.5 mol%)

- Potassium phosphate ( $K_3PO_4$ ) (1.5 eq.)
- 1,4-Dioxane and Water (3:1 v/v ratio)
- Nitrogen or Argon gas (inert atmosphere)
- Standard glassware for reflux and workup

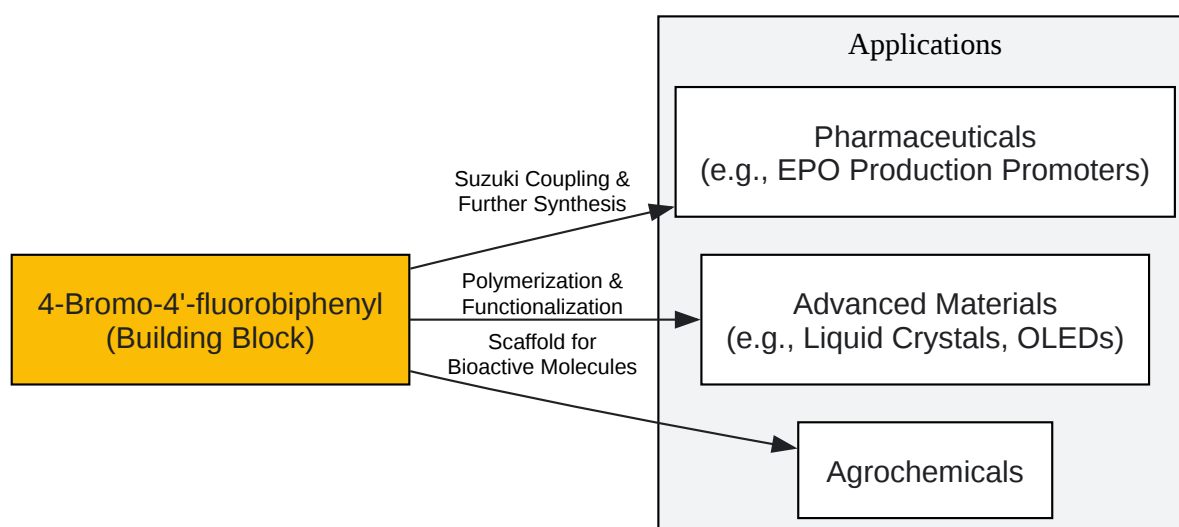
#### Procedure:

- **Reaction Setup:** To a pressure tube or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-iodobenzene (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), potassium phosphate (1.5 eq.), and  $Pd(PPh_3)_4$  (0.015 eq.).
- **Inert Atmosphere:** Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent mixture of 1,4-dioxane and water (3:1 ratio) to the vessel via syringe.
- **Heating:** Immerse the reaction vessel in a preheated oil bath at 105 °C. Stir the mixture vigorously for 8-12 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-iodobenzene) is consumed.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure **4-Bromo-4'-fluorobiphenyl**.
- **Characterization:** Confirm the structure and purity of the final product using  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

## Applications in Research and Drug Development

**4-Bromo-4'-fluorobiphenyl**'s primary value lies in its role as a versatile synthetic intermediate.

- **Pharmaceutical Synthesis:** The biphenyl moiety is a common scaffold in many biologically active molecules. This compound serves as a key precursor in the synthesis of complex drug candidates[2][3]. It has been explicitly identified as a reagent for preparing compounds that promote the production of erythropoietin (EPO), a hormone critical for red blood cell formation[6].
- **Cross-Coupling Reactions:** The molecule is an ideal substrate for further functionalization. The bromine atom can be selectively targeted in subsequent cross-coupling reactions, leaving the more stable fluorine atom intact. This allows for the stepwise and controlled addition of other molecular fragments.
- **Materials Science:** Biphenyl derivatives are foundational to the development of liquid crystals used in display technologies and organic light-emitting diodes (OLEDs)[3][5]. The specific electronic properties imparted by the bromo- and fluoro-substituents can be used to tune the optical and charge-transport characteristics of these advanced materials[3].



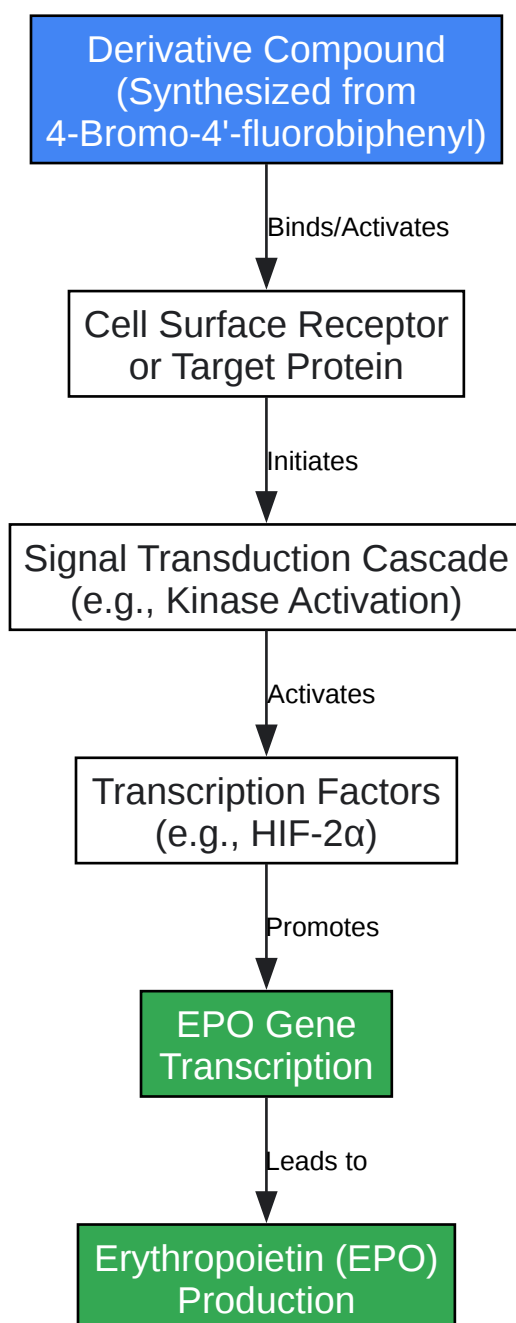
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Caption: Key application areas derived from **4-Bromo-4'-fluorobiphenyl**.

## Role in Modulating Biological Pathways

**4-Bromo-4'-fluorobiphenyl** itself is not typically the final biologically active agent. Instead, it is a structural component used to synthesize a more complex derivative that interacts with biological targets. Taking the example of its use in developing EPO production promoters, the biphenyl scaffold becomes part of a larger molecule designed to activate signaling pathways that lead to the transcription of the EPO gene.

The diagram below illustrates this conceptual relationship. The "Derivative Compound," synthesized using **4-Bromo-4'-fluorobiphenyl**, acts on a cellular receptor or enzyme, initiating a signaling cascade that ultimately enhances gene expression and protein production.



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Caption: Conceptual signaling pathway for an EPO-promoting drug derivative.

## Safety and Handling

**4-Bromo-4'-fluorobiphenyl** is classified as harmful and hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects)[1][7].
- Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7].
- Personal Protective Equipment (PPE): Appropriate PPE includes gloves, safety glasses with side-shields, and a dust mask (e.g., N95)[7]. It should be handled in a well-ventilated area or a chemical fume hood.

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Address: 3281 E Guasti Rd

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